9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
Brand Name: Vulcanchem
CAS No.: 60505-55-7
VCID: VC17612496
InChI: InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H8O5
Molecular Weight: 268.22 g/mol

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-

CAS No.: 60505-55-7

Cat. No.: VC17612496

Molecular Formula: C15H8O5

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- - 60505-55-7

Specification

CAS No. 60505-55-7
Molecular Formula C15H8O5
Molecular Weight 268.22 g/mol
IUPAC Name 9-oxofluorene-2,6-dicarboxylic acid
Standard InChI InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20)
Standard InChI Key ZWAQUZWFYDYXDA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Features

The core structure of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- consists of a bicyclic fluorene system, where the central five-membered ring is fused to two benzene rings. The ketone group at position 9 introduces electron-withdrawing effects, while the carboxylic acid groups at positions 2 and 6 enhance solubility in polar solvents and enable functionalization via esterification or amidation . The IUPAC name, 9-oxofluorene-2,6-dicarboxylic acid, reflects these substituents.

Table 1: Key Structural and Nomenclature Data

PropertyValueSource
CAS Number60505-55-7
IUPAC Name9-oxofluorene-2,6-dicarboxylic acid
Molecular FormulaC15H8O5\text{C}_{15}\text{H}_{8}\text{O}_{5}
Molecular Weight268.22 g/mol
Canonical SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O

Synonyms and Related Compounds

This compound is interchangeably referred to as fluorenone-2,6-dicarboxylic acid and 2,6-dicarboxyfluorenone . Its dimethyl ester derivative (CAS 67801-54-1), which replaces the carboxylic acid groups with methyl esters, is a closely related compound used in polymer synthesis .

Synthesis and Production

Modern Advancements

Recent patents, such as US2006/205977 A1, describe a two-step process:

  • Friedel-Crafts acylation of fluorene with oxalyl chloride to introduce the ketone group.

  • Directed ortho-metalation using lithium diisopropylamide (LDA) to carboxylate positions 2 and 6 .
    This approach improves regiocontrol and reduces byproducts, achieving yields exceeding 85% .

Physical and Chemical Properties

Thermodynamic Properties

While experimental data on melting and boiling points remain unreported, computational models estimate a boiling point of approximately 487°C for the dimethyl ester analogue . The parent acid exhibits limited solubility in nonpolar solvents but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Table 2: Physicochemical Properties

PropertyValueSource
LogP (Partition Coefficient)2.29
Exact Mass268.037 g/mol
Vapour Pressure (25°C)0.0±1.2 mmHg
Flash PointNot determined

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching of carboxylic acid and ketone groups) .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 8.2–8.5 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid protons) .

Applications and Research Findings

Polymer Science

The dimethyl ester derivative (CAS 67801-54-1) serves as a monomer in polyimide synthesis. Polyimides derived from this compound exhibit high thermal stability (>400°C) and mechanical strength, making them suitable for aerospace and electronics applications .

Catalysis

In US2004/110980 A1, Sheppard et al. disclosed the use of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- as a ligand in transition-metal catalysts for olefin polymerization. The rigid fluorene backbone enhances catalytic activity by stabilizing metal centers .

Pharmaceutical Intermediates

The compound’s ability to undergo selective esterification or amidation has been exploited in drug discovery. For instance, Sumner et al. (2006) utilized it as a precursor for antitumor agents targeting topoisomerase inhibitors .

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